Tianeptine-d12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

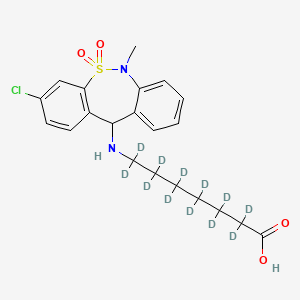

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/i2D2,3D2,4D2,7D2,10D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICJBGPOMZQUBB-WUQUEXLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Advanced Pharmaceutical Analysis

An In-depth Technical Guide to the Chemical Properties and Structure of Tianeptine-d12

Prepared for Researchers, Scientists, and Drug Development Professionals

Tianeptine is an atypical antidepressant agent with a unique pharmacological profile that distinguishes it from conventional tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1][2][3] Its mechanism of action involves the modulation of glutamate receptors and it also acts as a full agonist at the µ-opioid receptor.[1][4][5][6] Given its complex pharmacology and growing interest in both its therapeutic potential and abuse liability, the need for precise and accurate quantification in biological matrices is paramount.

This guide delves into the chemical properties and structure of this compound, a deuterated isotopologue of Tianeptine. The strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, creates a molecule that is chemically identical to the parent compound in terms of reactivity and physical behavior but is distinguishable by its mass.[7][8] This property makes this compound an indispensable tool in modern analytical chemistry, particularly in mass spectrometry-based bioanalysis, where it serves as an ideal internal standard for achieving the highest levels of accuracy and reproducibility.[9][10][11]

Section 1: Chemical Structure and Physicochemical Properties

The defining characteristic of this compound is the isotopic labeling of its heptanoic acid side chain. This specific placement is critical, as this side chain is the primary site of metabolic activity.[1][12]

Molecular Structure

Tianeptine possesses a dibenzothiazepine nucleus, a seven-membered sultam ring system, with an aminoheptanoic acid tail attached at the 11-position.[4] In this compound, twelve hydrogen atoms on this heptanoic acid side chain are replaced with deuterium atoms.

-

Unlabeled Tianeptine: 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][1][12]benzothiazepin-11-yl)amino]heptanoic acid.[1]

-

This compound: 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][1][12]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoic acid.[13]

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The incorporation of twelve deuterium atoms results in a predictable increase in the molecular weight of this compound compared to its unlabeled counterpart. This mass difference is the cornerstone of its utility in mass spectrometry.

| Property | Value | Source(s) |

| Chemical Name | 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][1][12]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoic acid | [13] |

| Molecular Formula | C₂₁H₁₃D₁₂ClN₂O₄S | [13][14][15] |

| Molecular Weight | 449.03 g/mol | [13][14][15] |

| Unlabeled MW | 436.95 g/mol | [2] |

| CAS Number | 1189870-26-5 | [7][13][15][16] |

| Appearance | White Solid | [16] |

| Storage | 2-8°C, Under Inert Atmosphere | [16] |

| Solubility | Soluble in DMSO, Ethanol, Dimethylformamide | [17] |

Section 2: The Scientific Rationale for Deuteration

The choice to synthesize a deuterated analog of a drug is a deliberate strategy rooted in the principles of pharmacokinetics and analytical chemistry.

The Kinetic Isotope Effect and Metabolism

The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). This difference can lead to a slower rate of cleavage for C-D bonds in enzyme-mediated reactions, a phenomenon known as the Kinetic Isotope Effect (KIE) . While this effect can be leveraged to create "heavy drugs" with altered metabolic profiles, the primary purpose of this compound is not to alter the drug's pharmacology but to serve as a superior analytical tool.[7][8]

The major metabolic pathway for Tianeptine is the β-oxidation of its heptanoic acid side chain, leading to the formation of a pentanoic acid derivative (MC5) and a subsequent propionic acid derivative (MC3).[1][4][12][18] By placing the deuterium labels on this side chain, this compound co-elutes chromatographically with unlabeled Tianeptine and follows the same metabolic fate, making it an ideal tracer.

The Gold Standard Internal Standard for Bioanalysis

In quantitative LC-MS/MS analysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during sample processing and analysis.[10]

Why this compound is Superior:

-

Co-elution: It has virtually identical chromatographic retention time to unlabeled Tianeptine.

-

Identical Ionization Efficiency: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source, a phenomenon known as the "matrix effect."[9]

-

Similar Extraction Recovery: It behaves identically during sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10]

A stable isotope-labeled (SIL) internal standard like this compound normalizes for these variations far more effectively than a structurally similar but non-isotopic (analog) internal standard.[9] This leads to more robust, reliable, and reproducible data, which is a regulatory expectation in many jurisdictions.[8][9]

Caption: Normalization of variability using a deuterated internal standard.

Section 3: Analytical Methodologies and Protocols

The primary application of this compound is in the quantitative determination of Tianeptine in biological samples (e.g., blood, plasma, urine) using LC-MS/MS.[18][19]

Overview of the Bioanalytical Workflow

A robust bioanalytical method is critical for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The workflow involves isolating the drug from the complex biological matrix, separating it from other components via HPLC, and detecting it with high specificity and sensitivity using tandem mass spectrometry.

Caption: A typical bioanalytical workflow for Tianeptine quantification.

Example Experimental Protocol: Tianeptine Quantification in Human Plasma

This protocol is a representative methodology synthesized from established practices.[18][19][20]

Step 1: Sample Preparation (Solid-Phase Extraction - SPE)

-

To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex to mix.

-

Load the mixture onto a pre-conditioned polymeric SPE cartridge (e.g., Styre Screen® HLB).[19]

-

Wash the cartridge with deionized water, followed by an acidic wash (e.g., 0.1 M HCl).

-

Dry the cartridge thoroughly under nitrogen or vacuum.

-

Elute the analyte and IS with an appropriate solvent (e.g., methanol or a mixture of dichloromethane and isopropanol with ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis The following table outlines typical parameters for the chromatographic separation and mass spectrometric detection.

| Parameter | Typical Setting | Rationale |

| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention for Tianeptine. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for elution. |

| Flow Rate | 0.4 - 0.6 mL/min | Standard flow rate for analytical LC-MS. |

| Gradient | A time-programmed gradient from low to high %B | To ensure separation from matrix components and elution of the analyte. |

| Injection Volume | 5 - 10 µL | Standard volume to avoid overloading the column. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Tianeptine contains a secondary amine that is readily protonated. |

| MRM Transition (Tianeptine) | e.g., m/z 437.1 → 308.1 | Precursor ion [M+H]⁺ is selected and fragmented to a specific product ion. |

| MRM Transition (this compound) | e.g., m/z 449.1 → 320.1 | The +12 Da shift is observed in both the precursor and the fragment ion. |

Note: Specific m/z values for transitions should be optimized experimentally.

Section 4: Tianeptine Metabolism and the Utility of this compound

Understanding the metabolic fate of Tianeptine is crucial for interpreting pharmacokinetic data. Tianeptine is extensively metabolized, primarily through beta-oxidation of the heptanoic acid side chain, a process that does not involve cytochrome P450 (CYP) enzymes, thereby reducing the potential for drug-drug interactions.[2][12][21]

The main metabolites are:

-

MC5 (Pentanoic Acid Metabolite): Formed by the removal of a two-carbon unit. This metabolite is pharmacologically active.[2][18]

-

MC3 (Propionic Acid Metabolite): Formed by further beta-oxidation of MC5.[4]

Caption: Major metabolic pathway of Tianeptine via β-oxidation.

Because the deuterium labels on this compound are located on the side chain that undergoes metabolism, it can also serve as an internal standard for the quantification of the MC5 metabolite (as this compound would be metabolized to MC5-d10). This is highly advantageous in comprehensive pharmacokinetic studies where both the parent drug and its active metabolites must be monitored.[18]

Conclusion

This compound is more than just a deuterated molecule; it is a precision tool engineered for the rigorous demands of modern pharmaceutical research and development. Its chemical and physical properties are virtually identical to the parent drug, Tianeptine, allowing it to perfectly trace the analyte through complex sample preparation and analysis workflows. By providing a stable, reliable, and co-eluting internal standard, this compound enables researchers to overcome the challenges of matrix effects and process variability in LC-MS/MS bioanalysis. This ultimately ensures the generation of high-quality, accurate, and reproducible quantitative data essential for pharmacokinetic modeling, clinical trials, and regulatory submissions. The strategic placement of deuterium on the metabolically active side chain further extends its utility to the study of Tianeptine's active metabolites, making it a cornerstone for comprehensive drug metabolism and pharmacokinetic investigations.

References

-

G. B. Baker, S. M. Dursun, and D. S. R. Coutts. "The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers." Drug Metabolism and Disposition, 18(5), 804-808. Available at: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 68870, Tianeptine." PubChem. Available at: [Link]

-

Wikipedia. "Tianeptine." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

P. Letteron, M. Tinel, G. Feldmann, and D. Pessayre. "Metabolic activation of the antidepressant tianeptine. I. Cytochrome P-450-mediated in vitro covalent binding." Drug Metabolism and Disposition, 18(5), 795-803. Available at: [Link]

-

KCAS Bio. "The Value of Deuterated Internal Standards." KCAS Bio. Available at: [Link]

-

Pharmaffiliates. "The Role of Deuterated Compounds in Pharmaceutical R&D and Testing." Pharmaffiliates. Available at: [Link]

-

T. L. Lee, M. S. Lee, Y. C. Lee, and R. H. Foltz. "Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example." Journal of Analytical Toxicology, 26(8), 569-576. Available at: [Link]

-

AptoChem. "Deuterated internal standards and bioanalysis." AptoChem. Available at: [Link]

-

ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis." ResolveMass Laboratories Inc. Available at: [Link]

-

ResearchGate. "Metabolism of tianeptine." ResearchGate. Available at: [Link]

-

A. C. Kruegel, T. D. Williams, A. T. H. G. He, and J. A. Javitch. "Classics in Chemical Neuroscience: Tianeptine." ACS Chemical Neuroscience, 10(6), 2635-2644. Available at: [Link]

-

Nordic Chems. "Analytical Methods For Tianeptine Purity Assessment." Nordic Chems. Available at: [Link]

-

M. A. Glombik, A. Wifling, and M. A. W. W. W. Wlaź. "Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method." Pharmacological Reports, 69(5), 1014-1022. Available at: [Link]

-

DEA Diversion Control Division. "TIANEPTINE." DEA. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. "tianeptine." IUPHAR/BPS. Available at: [Link]

-

H. A. Al-Lawati, M. A. Al-Busaidi, and I. A. Al-Amri. "Determination of tianeptine in tablets by high-performance liquid chromatography with fluorescence detection." Journal of AOAC International, 94(3), 772-777. Available at: [Link]

-

Pharmaffiliates. "Tianeptine-impurities." Pharmaffiliates. Available at: [Link]

-

N. A. Bakota, J. L. Samms, and A. R. Gray. "Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review." Cureus, 15(7), e41926. Available at: [Link]

-

Pharmaffiliates. "this compound." Pharmaffiliates. Available at: [Link]

-

ResearchGate. "Tianeptine Esters Derivatives: A Study of Protein-Drug Interaction Performed by Fluorescence Quenching and Molecular Docking." ResearchGate. Available at: [Link]

- Google Patents. "Synthesis method of tianeptine sodium." Google Patents.

- Google Patents. "Tianeptine sulfate salt forms and methods of making and using the same." Google Patents.

-

M. M. Gassaway, M. L. Rives, A. C. Kruegel, et al. "The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist." Translational Psychiatry, 4(7), e411. Available at: [Link]

Sources

- 1. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tianeptine - Wikipedia [en.wikipedia.org]

- 3. tianeptine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | CAS 1189870-26-5 | LGC Standards [lgcstandards.com]

- 14. scbt.com [scbt.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. unitedchem.com [unitedchem.com]

- 20. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolic activation of the antidepressant tianeptine. I. Cytochrome P-450-mediated in vitro covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Characterization and Certification of Tianeptine-d12 as a Reference Standard

Abstract: This technical guide provides a comprehensive framework for the analysis and certification of Tianeptine-d12, a deuterated analog of the atypical antidepressant Tianeptine. Designed for researchers, analytical scientists, and drug development professionals, this document details the critical components of a Certificate of Analysis (CoA) for a stable isotope-labeled reference material. It offers an in-depth exploration of the necessary analytical methodologies, including chromatographic purity, identity confirmation, isotopic enrichment, and the quantification of residual impurities. By elucidating the causality behind experimental choices and presenting self-validating protocols, this guide serves as a vital resource for ensuring the quality, accuracy, and reliability of this compound used in quantitative analytical studies.

Introduction: The Critical Role of a Deuterated Internal Standard

Tianeptine is a tricyclic compound with a unique pharmacological profile, acting as a mu-opioid receptor agonist and a modulator of the glutamatergic system.[1] In quantitative bioanalytical assays, such as those employing Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving accuracy and precision. This compound (CAS No: 1189870-26-5), a deuterated analog of Tianeptine, serves this purpose.[2][3][4] Its co-elution with the unlabeled analyte and nearly identical ionization efficiency allow it to compensate for variations in sample preparation and matrix effects, yet its distinct mass-to-charge ratio (m/z) allows for separate detection by the mass spectrometer.

The utility of this compound is directly dependent on its certified purity and well-characterized nature. A comprehensive Certificate of Analysis (CoA) is therefore not merely a document of compliance but a legal and scientific testament to the material's identity, purity, and fitness for its intended analytical purpose.[5] This guide outlines the multi-faceted analytical approach required to generate a robust and reliable CoA for this compound.

Deconstructing the Certificate of Analysis: A Multifactorial Assessment

A CoA for a reference standard is a summary of rigorous testing designed to provide a complete quality profile of the material.[6][7] It moves beyond a simple purity value to provide a holistic characterization, ensuring that any potential sources of analytical interference or inaccuracy are identified and quantified. The overall workflow for certifying a batch of this compound is a systematic process involving orthogonal analytical techniques.

Figure 1: Overall analytical workflow for the certification of a this compound reference standard.

The core components of a this compound CoA are summarized in the table below.

| Section | Parameter | Method(s) | Purpose |

| Identification | Appearance | Visual Inspection | Confirms physical state and color. |

| Identity by FTIR | Fourier-Transform Infrared Spectroscopy | Confirms molecular fingerprint against a known standard. | |

| Identity by ¹H NMR | Proton Nuclear Magnetic Resonance | Confirms chemical structure and proton environment. | |

| Identity by MS | Mass Spectrometry | Confirms molecular weight of the primary isotopic species. | |

| Assay | Chromatographic Purity | HPLC-UV | Quantifies the main component relative to organic impurities. |

| Water Content | Karl Fischer Titration | Quantifies residual water, which affects potency.[8] | |

| Residual Solvents | Headspace GC-MS | Quantifies volatile organic impurities from the synthesis process.[9] | |

| Residue on Ignition | Gravimetric Analysis | Quantifies non-volatile inorganic impurities. | |

| Isotopic Purity | High-Resolution Mass Spectrometry (HR-MS) | Determines the distribution of deuterated species (isotopologues).[5][10] | |

| Deuterium Enrichment | ¹H NMR / HR-MS | Confirms the percentage of deuterium at the labeled positions. | |

| Final Certification | Purity Factor (by Mass Balance) | Calculation | Provides the final certified purity value for use in quantitative analysis.[11][12] |

Table 1: Key sections and methodologies for a this compound Certificate of Analysis.

Core Methodologies for Purity Assessment

The final certified purity is not determined by a single measurement but is calculated via a mass balance approach.[11][12] This principle assumes the material is 100% pure, and then subtracts the quantified mass percentages of all potential impurities (water, solvents, organic and inorganic impurities).

Figure 2: Logical flow of the mass balance calculation for the final purity factor.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the cornerstone for determining the purity of the active pharmaceutical ingredient (API) relative to its organic, non-volatile impurities.[13][14] The method separates this compound from byproducts of synthesis or degradation products.

Experimental Protocol: HPLC-UV for this compound

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax XDB-C18, 4.6 x 250 mm, 5 µm).[15][16]

-

Mobile Phase A: 0.02 M Sodium Acetate buffer, pH adjusted to 4.2 with acetic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A time-based gradient is employed to ensure separation of early and late-eluting impurities. For example: 0-5 min (85% A), 5-25 min (linear gradient to 40% A), 25-30 min (40% A), 30-31 min (return to 85% A), 31-40 min (equilibration at 85% A).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a diluent (e.g., 50:50 Acetonitrile:Water) to prepare a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL.

-

-

Analysis and Calculation:

-

Inject the sample and integrate the peak areas of all detected components.

-

Calculate the chromatographic purity as the percentage of the main peak area relative to the total area of all peaks.

-

Causality: The use of a C18 column provides effective separation for the moderately polar Tianeptine molecule. A buffered mobile phase is critical for maintaining a consistent ionization state of the analyte's carboxylic acid and amine groups, ensuring reproducible retention times and peak shapes. Gradient elution is necessary to resolve impurities with a wide range of polarities.

-

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Residual solvents are trace-level volatile organic compounds remaining from the manufacturing process.[9] Their levels are strictly controlled according to guidelines like ICH Q3C due to their potential toxicity.[11][17] Headspace GC-MS is the preferred method for its ability to separate volatile compounds from the non-volatile API matrix.

Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation:

-

Gas chromatograph with a headspace autosampler and a Mass Spectrometric detector.

-

-

GC-MS Conditions:

-

Column: Rtx-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.[18]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).

-

Injector Temperature: 250°C.

-

MS Transfer Line Temp: 250°C.

-

MS Ion Source Temp: 230°C.

-

Scan Range: m/z 29-400.

-

-

Headspace Parameters:

-

Vial Equilibration Temp: 80°C.

-

Equilibration Time: 15 min.

-

Pressurization Time: 0.2 min.

-

Loop Fill Time: 0.2 min.

-

Injection Time: 1.0 min.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

-

Seal the vial and vortex to dissolve.

-

-

Analysis:

-

Run the sample alongside calibrated standards for common Class 1, 2, and 3 solvents.

-

Quantify any detected solvents against their respective calibration curves.

-

Water Content by Karl Fischer Titration

Water content is a critical parameter as it directly impacts the potency of the reference standard.[1] The Karl Fischer (KF) titration is a highly specific and accurate method for water determination.[3][8]

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrumentation:

-

Coulometric Karl Fischer titrator.

-

-

Reagents:

-

Anode and cathode solutions suitable for coulometric titration (e.g., Hydranal™-Coulomat AG).

-

-

Procedure:

-

The instrument's titration cell is pre-titrated to a dry, stable endpoint.

-

Accurately weigh a suitable amount of this compound (typically 20-50 mg) and introduce it directly into the titration cell.

-

The titration proceeds automatically, with electrochemically generated iodine reacting with the water from the sample.

-

The instrument measures the total charge required to reach the endpoint and calculates the mass of water.

-

Causality: The coulometric method is chosen for its high sensitivity, making it ideal for reference standards which are typically highly pure and contain very low levels of water (<0.5%).[19]

-

Identity and Isotopic Purity: The Essence of a Labeled Standard

For a deuterated standard, confirming the chemical structure is only half the story. A rigorous assessment of the isotopic composition is essential to guarantee its function as a reliable internal standard.

Structural Confirmation (NMR & MS)

-

Mass Spectrometry (MS): LC-MS analysis is used to confirm the molecular weight. For this compound (C₂₁H₁₃D₁₂ClN₂O₄S), the expected monoisotopic mass for the fully deuterated species [M+H]⁺ is approximately 449.18 m/z. This provides a primary confirmation of identity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the core chemical structure. The ¹H NMR is particularly important; the significant reduction or absence of signals corresponding to the deuterated positions provides direct evidence of successful labeling.

Isotopic Purity and Enrichment by High-Resolution Mass Spectrometry (HR-MS)

Isotopic purity is not a single value but a distribution of different molecular species, known as isotopologues.[20] It is practically impossible to synthesize a material that is 100% d12. The final product will be a mixture containing predominantly the d12 species, but also smaller amounts of d11, d10, d9, etc., as well as the unlabeled d0 compound. HR-MS is the definitive technique for quantifying this distribution.[5][10]

Figure 3: Workflow for determining the isotopic distribution of this compound using HR-MS.

Experimental Protocol: Isotopic Purity by HR-MS

-

Instrumentation:

-

An LC system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Resolution: Set to >10,000 FWHM to resolve isotopic peaks.

-

Scan Mode: Full scan over a relevant m/z range (e.g., 430-460 m/z).

-

-

Procedure:

-

A dilute solution of this compound is introduced into the mass spectrometer.

-

The instrument acquires high-resolution mass spectra, clearly separating the [M+H]⁺ ions of each isotopologue (d0, d1, ... d12).

-

The peak area for each isotopologue is integrated.

-

The relative abundance of each species is calculated as a percentage of the total integrated area of all isotopologues.

-

-

Acceptance Criteria:

-

A high-quality this compound standard should have an isotopic enrichment of ≥98%, meaning the sum of abundances of all deuterated species (d1 to d12) is ≥98%.

-

The abundance of the target d12 species should be the highest in the distribution.

-

Illustrative Isotopic Purity Data

| Isotopologue | Relative Abundance (%) |

| d0 (Unlabeled) | 0.1 |

| d1 - d8 | <0.1 |

| d9 | 0.2 |

| d10 | 1.5 |

| d11 | 5.5 |

| d12 | 92.7 |

| Isotopic Enrichment | 99.9% |

Table 2: Example of an isotopic distribution report for a high-quality batch of this compound.

Conclusion: The Synthesis of Data into a Definitive Certificate

The certification of this compound is a rigorous, multi-disciplinary process that culminates in the Certificate of Analysis. Each test, from visual inspection to high-resolution mass spectrometry, provides a crucial piece of data. The final purity factor, calculated by the mass balance method, offers a scientifically sound and defensible value for the material's potency. This comprehensive characterization ensures that when a researcher uses this standard, they can have the utmost confidence in the accuracy and traceability of their quantitative results, upholding the integrity of their scientific findings.

References

-

GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link][8]

-

Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link][19]

-

MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link][21]

-

ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link][9]

-

Nordic Chems. (2025). Analytical Methods For Tianeptine Purity Assessment. Retrieved from [Link][13][22]

-

Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link][10]

-

PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link][5]

-

ACS Publications. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Retrieved from [Link][23]

-

Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link][11]

-

LabRulez GCMS. (2020). Meeting the Latest Requirements for Residual Solvent Testing. Retrieved from [Link][24]

-

ResearchGate. (2021). (PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link][25]

-

Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link][22]

-

Semantic Scholar. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Retrieved from [Link]

-

Nordic Chems. (2025). HPLC Analysis Of Tianeptine: Best Practices. Retrieved from [Link][14]

-

PubMed. (n.d.). High-performance liquid chromatographic stability indicating assay method of tianeptine sodium with simultaneous fluorescence and UV detection. Retrieved from [Link][15][26]

-

Pharmaffiliates. (n.d.). CAS No : 1189870-26-5| Chemical Name : this compound. Retrieved from [Link][4]

-

Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link][18]

-

Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved from [Link][27]

-

ResearchGate. (2025). High-Performance Liquid Chromatographic Stability Indicating Assay Method of Tianeptine Sodium with Simultaneous Fluorescence and UV Detection | Request PDF. Retrieved from [Link][28]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link][29]

-

ResearchGate. (2025). Determination of Tianeptine in Tablets by High-Performance Liquid Chromatography with Fluorescence Detection. Retrieved from [Link][30]

-

ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link][31]

-

IJPRA. (n.d.). A Validated Stability Indicating RP-HPLC Method for the Determination of Tianeptine in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link][16]

-

JPR. (n.d.). Development And Validation of The HPTLC Method For the Estimation of Tianeptine Sodium in Bulk and Tablet Formulation and Its Degradation Study. Retrieved from [Link]

-

PubMed Central. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Retrieved from [Link][32]

-

PubMed. (n.d.). Determination of tianeptine in tablets by high-performance liquid chromatography with fluorescence detection. Retrieved from [Link][33]

-

Element. (2023). CERTIFICATE OF ANALYSIS. Retrieved from [Link][34]

-

LCGC. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link][11][12]

-

World Health Organization. (n.d.). Annex 4: Model certificate of analysis. Retrieved from [Link][6]

-

JFDA. (n.d.). Template of Certificate of Analysis. Retrieved from [Link][7]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link][35]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. mt.com [mt.com]

- 3. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. gmpinsiders.com [gmpinsiders.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. nordicchems.is [nordicchems.is]

- 14. nordicchems.is [nordicchems.is]

- 15. High-performance liquid chromatographic stability indicating assay method of tianeptine sodium with simultaneous fluorescence and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpra.com [ijpra.com]

- 17. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. shimadzu.com [shimadzu.com]

- 19. pacificbiolabs.com [pacificbiolabs.com]

- 20. isotope.com [isotope.com]

- 21. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]

- 22. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. gcms.labrulez.com [gcms.labrulez.com]

- 25. researchgate.net [researchgate.net]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. resolvemass.ca [resolvemass.ca]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Determination of tianeptine in tablets by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. leap.epa.ie [leap.epa.ie]

- 35. resolvemass.ca [resolvemass.ca]

A Technical Guide to Tianeptine-d12: Application in High-Throughput Bioanalysis

Introduction: The Role of Tianeptine and the Necessity of a Deuterated Standard

Tianeptine is an atypical antidepressant agent with a unique pharmacological profile. Unlike conventional antidepressants that primarily target monoamine reuptake, Tianeptine's therapeutic effects are largely attributed to its modulation of the glutamatergic system, specifically through actions on AMPA and NMDA receptors.[1] Additionally, it acts as a full agonist at the µ-opioid receptor, contributing to its anxiolytic properties and also conferring a potential for misuse.[2] As research into its therapeutic potential and patterns of abuse expands, the need for robust, accurate, and reliable bioanalytical methods to quantify Tianeptine in complex biological matrices like plasma and urine is paramount.

Quantitative analysis using LC-MS/MS is the gold standard for its sensitivity and selectivity. However, the accuracy of LC-MS/MS data is susceptible to variations introduced during sample processing and analysis, most notably matrix effects.[3][4] Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components, can severely compromise the integrity of results. The most effective strategy to mitigate these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[4]

Tianeptine-d12 serves as the ideal SIL-IS for Tianeptine quantification. By incorporating twelve deuterium atoms, it is chemically identical to the analyte but mass-shifted, ensuring it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. This co-behavior allows it to normalize for variations, leading to highly accurate and precise quantification. This guide provides the technical details necessary to effectively utilize this compound in a regulated bioanalytical setting.

Physicochemical Properties and Synthesis Strategy

Core Chemical Data

A summary of the key chemical identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| Chemical Name | 7-[(3-Chloro-6,11-dihydro-6-methyldibenzo[c,f][5]thiazepin-11-yl)amino]heptanoic Acid-d12 S,S-Dioxide | [6] |

| CAS Number | 1189870-26-5 | [6] |

| Molecular Formula | C₂₁H₁₃D₁₂ClN₂O₄S | [7] |

| Molecular Weight | 449.03 g/mol | [7] |

| Appearance | White Solid | [8] |

| Storage | 2-8°C, Under Inert Atmosphere | [8] |

Rationale for Deuteration and General Synthesis Pathway

The primary metabolic pathway for Tianeptine is the β-oxidation of its heptanoic acid side chain.[9] Therefore, placing the deuterium labels on this aliphatic chain is a strategic choice. This placement ensures that the label is retained on the core structure through the initial stages of metabolism and is remote from the sites of ionization and fragmentation in the mass spectrometer, preventing any significant isotope effects that might alter analytical behavior.

Diagram 1: General Synthetic Approach for this compound A conceptual workflow illustrating the coupling of the Tianeptine core with a deuterated side chain.

This approach leverages known synthetic routes for the Tianeptine core structure.[10] The key step is the nucleophilic substitution reaction where the amino group of the deuterated heptanoic acid derivative is coupled with the chlorinated tricyclic intermediate.

Quality Control and Characterization

As a reference standard, the identity, purity, and isotopic enrichment of each batch of this compound must be rigorously confirmed. This self-validating system is crucial for the trustworthiness of any subsequent analytical data.

-

Identity Confirmation: Verified using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra would confirm the core structure, while the absence of signals in the aliphatic region of the ¹H-NMR would confirm deuteration. HRMS provides a highly accurate mass measurement to confirm the elemental composition.

-

Purity Assessment: Typically determined by HPLC-UV and LC-MS, ensuring the absence of chemical impurities. Purity is often reported as >98%.

-

Isotopic Enrichment: Quantified by mass spectrometry. This is a critical parameter that ensures minimal isotopic contribution from the internal standard to the analyte's mass channel. The enrichment for deuterium should be >99%.

Bioanalytical Method for Tianeptine Quantification

The following protocol is a robust and validated method for the quantification of Tianeptine in human plasma, utilizing this compound as the internal standard. It is adapted from established methods for Tianeptine analysis and follows regulatory guidelines.[3][5]

Materials and Reagents

-

Tianeptine reference standard

-

This compound internal standard

-

HPLC-grade Methanol and Acetonitrile

-

Formic Acid (reagent grade)

-

Ammonium Formate (reagent grade)

-

Ultrapure water

-

Control human plasma

Preparation of Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Tianeptine and this compound in methanol.

-

Calibration Standard Working Solutions: Serially dilute the Tianeptine primary stock with 50:50 methanol/water to prepare a series of working solutions for calibration curve standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol/water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Tianeptine from plasma.

Diagram 2: Sample Preparation Workflow A step-by-step diagram of the protein precipitation extraction protocol.

Step-by-Step Protocol:

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the 100 ng/mL this compound IS working solution to each tube.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point for the analysis.

| Parameter | Condition |

| LC System | Shimadzu Nexera or equivalent UHPLC system |

| Column | C18 Column (e.g., 50 x 2.1 mm, 2.7 µm) |

| Column Temp | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Vol. | 5 µL |

| Gradient | 10% B to 95% B over 3.5 min, hold 1 min, re-equilibrate |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000) |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temp | 450°C |

| IonSpray Voltage | 5500 V |

Mass Spectrometric Transitions (MRM)

The selection of Multiple Reaction Monitoring (MRM) transitions is critical for selectivity and sensitivity.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function |

| Tianeptine | 437.2 | 292.1 | Quantifier |

| Tianeptine | 437.2 | 228.1 | Qualifier |

| This compound | 449.0 | 304.1 | Quantifier (IS) |

| This compound | 449.0 | 240.1 | Qualifier (IS) |

Note: The product ions for this compound are predicted based on the fragmentation of the deuterated side chain and should be empirically optimized on the specific mass spectrometer used.

Method Validation Summary

A bioanalytical method must be validated to ensure its performance is acceptable for its intended purpose. The use of this compound is integral to meeting the stringent acceptance criteria.

Diagram 3: Core Pillars of Method Validation A diagram showing the key validation parameters assessed.

A summary of typical validation results for a Tianeptine assay using a deuterated internal standard is presented below.

| Validation Parameter | Typical Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | e.g., 1 - 1000 ng/mL | Meets range with acceptable accuracy |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Recovery | Consistent, precise, and reproducible | 85-100% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 15% |

| Stability | % Change within ±15% | Stable under tested conditions (Freeze/Thaw, Bench-Top, Long-Term) |

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Tianeptine in biological matrices. Its properties as a stable isotope-labeled internal standard allow it to effectively compensate for analytical variability, particularly matrix effects, which is a critical requirement for regulatory compliance and data integrity in drug development and clinical research. The detailed methodologies and validation principles outlined in this guide provide researchers and scientists with a robust framework to implement high-quality bioanalytical assays for Tianeptine, ensuring the generation of trustworthy data for pharmacokinetic studies, clinical monitoring, and forensic analysis.

References

-

Bakota, E. L., et al. (2018). Case Reports of Fatalities Involving Tianeptine in the United States. Journal of Analytical Toxicology, 42(7), 503–509. [Link]

-

Głowacka, K., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 283–292. [Link]

-

Malfacini, D., et al. (2019). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience, 10(4), 1965–1973. [Link]

-

Szafarz, M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods, 10(4), 439-447. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

-

Pharmaffiliates. CAS No : 1189870-26-5| Chemical Name : this compound. [Link]

-

Samms, C., et al. (2023). Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Journal of Psychoactive Drugs, 55(5), 447-454. [Link]

-

Vermeulen, I., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B, 829(1-2), 1-13. [Link]

- Google Patents. (2013). CN103420937A - Synthesis method of tianeptine sodium.

-

Logoyda, L. (2019). Chromatography–mass spectrometry analysis of tianeptine in urine. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 120-124. [Link]

-

Visalli, R. J., et al. (2023). Analysis of Tianeptine in Dietary Supplements. Journal of Analytical Toxicology, 47(8), 814–821. [Link]

-

Ciepiela, P., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 119-126. [Link]

-

Li, W., & Cohen, L. H. (2014). Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis (pp. 339-361). John Wiley & Sons. [Link]

-

PubChem. Tianeptine. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Tianeptine-impurities. [Link]

-

Toronto Research Chemicals. A subsidiary of the LGC Group. [Link]

-

Letteron, P., et al. (1989). Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice. Biochemical Pharmacology, 38(21), 3743-3751. [Link]

Sources

- 1. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jascoinc.com [jascoinc.com]

- 3. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Principle and Application of Tianeptine-d12 in Mass Spectrometry

Preamble: The Analytical Challenge of Tianeptine

Tianeptine is an atypical antidepressant whose unique pharmacological profile has garnered significant interest.[1][2] However, its accurate quantification in complex biological matrices like plasma, urine, or brain tissue presents a considerable analytical challenge.[3] The inherent variability of sample preparation, potential for matrix effects in the ion source, and instrument fluctuations can all compromise the accuracy and reproducibility of quantitative results. This guide delves into the gold-standard solution for these challenges: the use of a stable isotope-labeled internal standard, specifically Tianeptine-d12, within an Isotope Dilution Mass Spectrometry (IDMS) framework.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

Before focusing on this compound, it is crucial to understand the foundational technique that makes it so powerful. Isotope Dilution Mass Spectrometry is a definitive analytical method for quantifying a substance in a sample.[4][5] Unlike conventional methods that rely on absolute signal intensity, IDMS is a ratiometric technique.[]

The process involves adding a known quantity of an isotopically enriched version of the analyte—the "spike" or internal standard—to the sample at the very beginning of the workflow.[5][7] This stable isotope-labeled (SIL) standard is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[8] Because the SIL standard and the native analyte are chemically indistinguishable, they behave identically during every subsequent step: extraction, derivatization, chromatography, and ionization.[9] Any sample loss or variation in ionization efficiency will affect both compounds to the same degree, leaving their ratio constant. The mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z), can easily differentiate between the light (analyte) and heavy (internal standard) forms.[7] By measuring the final ratio of the analyte to the SIL internal standard, one can precisely calculate the initial amount of the analyte in the sample.[4]

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Why this compound is the Ideal Internal Standard

For the IDMS technique to be valid, the internal standard must be as close a surrogate to the analyte as possible. This is why stable isotope-labeled compounds are considered the "gold standard" in quantitative bioanalysis.[9][10] this compound is a deuterated analog of Tianeptine, where twelve hydrogen atoms have been replaced with deuterium.[11]

Key Advantages of this compound:

-

Physicochemical Homogeneity: this compound shares the same chemical structure, polarity, and ionization properties as Tianeptine. This ensures it co-elutes chromatographically and experiences identical extraction recovery and matrix effects. This is a significant advantage over using a structural analog, which may have different extraction efficiencies or ionization suppression/enhancement, leading to inaccurate results.[12][13]

-

Correction for Matrix Effects: The co-elution and identical ionization behavior mean that if the Tianeptine signal is suppressed by co-eluting matrix components, the this compound signal will be suppressed to the same extent. The ratio remains constant, providing a self-validating system for accurate quantification even in "dirty" samples.[8][14]

-

Mass Differentiation: The mass difference of 12 Daltons provides a clear separation in the mass spectrometer, preventing isotopic crosstalk or interference between the analyte and the internal standard.

-

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard like this compound is proven to significantly improve the accuracy and precision of bioanalytical methods, making them robust and reliable enough to meet stringent regulatory guidelines, such as those from the US FDA.[3][15][16]

Experimental Workflow: Quantification of Tianeptine using this compound

This section provides a representative protocol for the analysis of Tianeptine in human plasma. The causality behind key steps is explained to provide field-proven insight.

A. Materials and Reagents

| Component | Specification | Purpose |

| Tianeptine | Certified Reference Material (>98% purity) | Analyte for calibration curve and QCs |

| This compound | Certified Reference Material (>98% purity) | Internal Standard (IS) |

| Acetonitrile | LC-MS Grade | Protein precipitation and mobile phase |

| Methanol | LC-MS Grade | Reconstitution and stock solution solvent |

| Formic Acid | LC-MS Grade | Mobile phase additive to promote ionization |

| Water | Ultrapure (18.2 MΩ·cm) | Mobile phase |

| Human Plasma | K2-EDTA anticoagulant | Biological matrix for calibrators and QCs |

B. Experimental Protocol: Solid-Phase Extraction (SPE)

Causality Note: Tianeptine possesses amphoteric properties, making traditional liquid-liquid extraction (LLE) challenging due to its tendency to remain ionized.[17] Solid-phase extraction offers a more robust and cleaner extraction by utilizing specific sorbent-analyte interactions.

-

Prepare Samples: In a microcentrifuge tube, add 200 µL of plasma (calibrator, QC, or unknown sample).

-

Spike with Internal Standard: Add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) to all tubes. This step is critical and must be done first to ensure the IS tracks the analyte through all subsequent steps.[18]

-

Pre-treatment: Add 1 mL of 100 mM phosphate buffer (pH 6.0) to the sample. Vortex mix for 30 seconds. This step adjusts the pH to ensure optimal binding of Tianeptine to the SPE sorbent.

-

SPE Column Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Styre Screen® HLB) by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the sorbent bed to dry.

-

Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash Step: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water. This removes polar interferences without eluting the analyte.

-

Elution: Elute the Tianeptine and this compound from the cartridge using 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

C. LC-MS/MS Parameters

Causality Note: A C18 column is chosen for its excellent retention of moderately polar compounds like Tianeptine.[17][19] The use of formic acid in the mobile phase provides a source of protons (H+) to facilitate efficient positive mode electrospray ionization (ESI+).

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 50 x 2.1 mm, 2.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| MS System | SCIEX Triple Quad 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Tianeptine) | Q1: 437.2 m/z -> Q3: 308.1 m/z (quantifier) |

| MRM Transition (this compound) | Q1: 449.2 m/z -> Q3: 320.1 m/z (quantifier) |

| Collision Energy | Optimized for each transition |

| Source Temp | 550°C |

| IonSpray Voltage | 5500 V |

Note: MRM transitions should be empirically optimized on the specific instrument being used.

Caption: A typical bioanalytical workflow using this compound.

Conclusion

The principle of using this compound in mass spectrometry is rooted in the robust and highly accurate technique of isotope dilution. By serving as a near-perfect chemical mimic that is physically distinct, this compound allows researchers to correct for virtually all sources of analytical variability encountered during sample processing and analysis. This approach is not merely a preference but a necessity for generating the high-quality, reproducible, and defensible data required in drug development, clinical pharmacokinetics, and forensic toxicology. The implementation of this compound transforms a challenging assay into a self-validating system, ensuring the highest level of scientific integrity.

References

- Vertex AI Search. (n.d.). Isotope Dilution Mass Spectrometry (IDMS).

- Bshir, E. I., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods, 10(4), 439-447.

- Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry? YouTube.

- Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.

- Grislain, L., et al. (1990). The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Drug Metabolism and Disposition, 18(5), 804-808.

- Wikipedia. (n.d.). Tianeptine.

- Britannica. (2025). Isotope dilution.

- Szafarz, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185-196.

- United Chemical Technologies. (2024). The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS. UCT, Inc.

- Szafarz, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. PubMed.

- Royer, R. J., et al. (1992). Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors. Clinical Neuropharmacology, 15 Suppl 2, 90A-91A.

- Kametani, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427.

- BenchChem. (2025).

- van der Walt, I. J. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS).

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.

- Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- El-Beqqali, A., et al. (2023). Analysis of Tianeptine in Dietary Supplements. Journal of Analytical Toxicology, 47(8), 751-757.

- Ji, A. J., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.

- ResearchGate. (2025). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?.

- MedchemExpress.com. (n.d.). This compound.

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.

- Bshir, E. I., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). RSC Publishing.

Sources

- 1. Tianeptine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. osti.gov [osti.gov]

- 7. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scispace.com [scispace.com]

- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 17. unitedchem.com [unitedchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Tianeptine-d12 for Preclinical and Clinical Research

This guide provides an in-depth overview of Tianeptine-d12, a deuterated analog of the atypical antidepressant Tianeptine. Designed for researchers, scientists, and drug development professionals, this document details the rationale for using this compound as an internal standard in bioanalytical assays, outlines its key properties, presents a comprehensive list of commercial suppliers, and provides a validated analytical workflow for its application.

Introduction: The Role of Deuterated Internal Standards in Tianeptine Bioanalysis

Tianeptine is a tricyclic antidepressant with a unique neurochemical profile that has garnered significant research interest. Unlike typical antidepressants that primarily target monoamine reuptake, Tianeptine's mechanism of action is now understood to involve the modulation of the glutamatergic system, specifically acting as a full agonist at the mu-opioid receptor and a weak agonist at the delta-opioid receptor.[1][2] This glutamatergic and opioid receptor interaction is believed to underlie its antidepressant and anxiolytic effects.[1][3] Recent studies have also highlighted its anti-inflammatory properties through the suppression of microglial activation.[4]

Accurate quantification of Tianeptine in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis.[5] Deuterated standards exhibit nearly identical physicochemical properties to the unlabeled analyte, ensuring they behave similarly during sample preparation and chromatographic separation. However, their increased mass allows for distinct detection by a mass spectrometer, enabling precise and accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.[6]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in analytical methods.

| Property | Value | Source |

| Chemical Name | 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][4][7]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoic acid | [8] |

| CAS Number | 1189870-26-5 | [8][9][10] |

| Molecular Formula | C₂₁H₁₃D₁₂ClN₂O₄S | [9][11] |

| Molecular Weight | 449.03 g/mol | [11][12] |

| Appearance | White Solid | [10] |

| Purity | Typically ≥98% (Varies by supplier) | [13] |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [10] |

| Applications | Labeled tricyclic compound with psychostimulant, anti-ulcer and anti-emetic properties. Antidepressant.[10] Used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5] |

Commercial Suppliers of this compound

The following table provides a non-exhaustive list of commercial suppliers of this compound for research purposes. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound before use.

| Supplier | Product Code | Available Quantities | Notes |

| LGC Standards | TRC-T436812 | 0.5 mg, 5 mg | Offers exact weight packaging with a certificate indicating the precise mass.[8] |

| MedchemExpress | HY-90003S1 | 500 µg, 5 mg | Provides a deuterated analog of Tianeptine for research use only.[5] |

| Toronto Research Chemicals (via Fisher Scientific) | TRC-T436812 | 0.5 mg | High-purity organic molecule and analytical standard.[9] |

| Simson Pharma Limited | - | - | Accompanied by a Certificate of Analysis. |

| Santa Cruz Biotechnology | sc-219531 | - | Deuterium-labeled analogue of Tianeptine for research use only.[11] |

| Pharmaffiliates | PA STI 083070 | - | Provides stable isotopes and pharmaceutical standards.[10][12] |

Validated Analytical Workflow for Tianeptine Quantification using this compound

This section outlines a detailed, step-by-step protocol for the quantification of Tianeptine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is based on established methods for the analysis of Tianeptine and other small molecules in biological matrices.[14][15][16]

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Tianeptine quantification.

Step-by-Step Methodology

4.2.1. Materials and Reagents

-

Tianeptine reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (optional, for enhanced cleanup)[15]

4.2.2. Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tianeptine and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Tianeptine stock solution in 50:50 methanol:water to create calibration standards ranging from 1 to 1000 ng/mL. Prepare a working solution of this compound at a concentration of 100 ng/mL.

4.2.3. Sample Preparation

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the this compound working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters).

4.2.4. LC-MS/MS Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Tianeptine from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Tianeptine: Q1/Q3 (e.g., 437.1 -> 308.1)

-

This compound: Q1/Q3 (e.g., 449.1 -> 320.1) (Note: MRM transitions should be optimized for the specific instrument used.)

-

4.2.5. Data Analysis and Quantification

-

Integrate the peak areas for both Tianeptine and this compound.

-

Calculate the peak area ratio (Tianeptine / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Tianeptine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Tianeptine's Mechanism of Action: A Rationale for its Study

The therapeutic effects of Tianeptine are attributed to its unique and complex mechanism of action, which is distinct from that of traditional antidepressants.

Caption: Simplified signaling pathway of Tianeptine.

As illustrated, Tianeptine acts as an agonist at the μ-opioid and to a lesser extent, the δ-opioid receptors.[2] This activity contributes to its mood-elevating and anxiolytic properties. Furthermore, Tianeptine modulates glutamatergic neurotransmission, which is crucial for neuroplasticity and the regulation of mood.[1] Recent research also indicates that Tianeptine possesses anti-inflammatory properties by inhibiting microglial activation.[4] This multifaceted mechanism of action makes Tianeptine a compelling subject for further research in the fields of neuroscience and psychopharmacology.

Conclusion

This compound is an indispensable tool for researchers investigating the pharmacokinetics, metabolism, and therapeutic potential of Tianeptine. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate and reliable data. This guide provides a comprehensive overview of the properties, suppliers, and a validated analytical workflow for this compound, empowering researchers to conduct high-quality studies in this evolving area of neuroscience.

References

- A new potential mechanism of action of tianeptine – the effect on microglial cell activ

- Tonix Pharmaceuticals Announces Pharmacology and Medicinal Chemistry Results that Reveal the Molecular Mechanism of Action of Tianeptine, the Active Ingredient of TNX-601 ER, in Tre

- Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narr

- Classics in Chemical Neuroscience: Tianeptine - ACS Public

- Investigating the utility and mechanism of action of the

- This compound | CAS 1189870-26-5 - LGC Standards.

- This compound | Stable Isotope - MedchemExpress.com.

- This compound, TRC 0.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific.

- Tianeptine D12 | CAS No- NA - Simson Pharma Limited.

- This compound | SCBT - Santa Cruz Biotechnology.

- CAS No : 1189870-26-5| Chemical Name : this compound | Pharmaffili

- Tianeptine - LKT Labs.

- Pharmaffiliates Tianeptine-impurities | Pharmaffiliates En - Intermedi

- (PDF)

- Analysis of Tianeptine in Dietary Supplements - Semantic Scholar.

- The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS - United Chemical Technologies (UCT).

- Analytical Methods For Tianeptine Purity Assessment - Nordic Chems.

- Classics in Chemical Neuroscience: Tianeptine - PMC - NIH.

- Determination of tianeptine in human plasma using high-performance liquid chromatography with fluorescence detection - PubMed.

- Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs - ChemRxiv.

Sources

- 1. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Making sure you're not a bot! [academiccommons.columbia.edu]

- 4. A new potential mechanism of action of tianeptine – the effect on microglial cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Tonix Pharmaceuticals Announces Pharmacology and Medicinal Chemistry Results that Reveal the Molecular Mechanism of Action of Tianeptine, the Active Ingredient of TNX-601 ER, in Treating Depression - BioSpace [biospace.com]

- 8. This compound | CAS 1189870-26-5 | LGC Standards [lgcstandards.com]

- 9. This compound, TRC 0.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. scbt.com [scbt.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Tianeptine - LKT Labs [lktlabs.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]